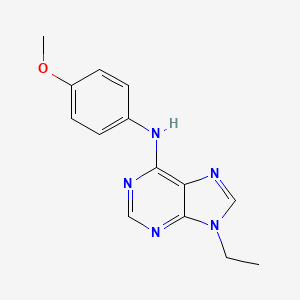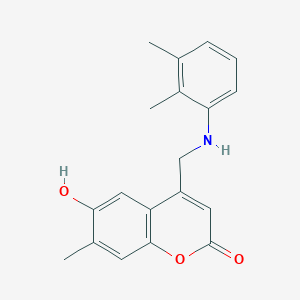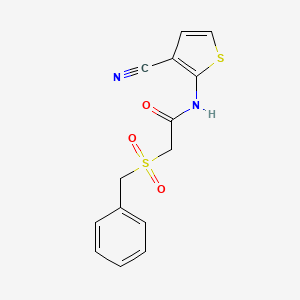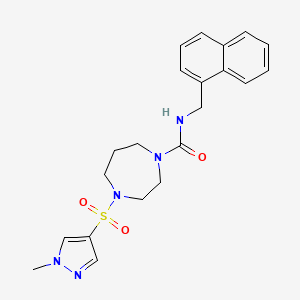
9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine is a purine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as ETP-46464 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of ETP-46464 involves the inhibition of cGAS activity. cGAS is an enzyme that is involved in the innate immune response by detecting foreign DNA in the cytoplasm of cells. Upon detection of foreign DNA, cGAS synthesizes cyclic GMP-AMP (cGAMP), which activates the stimulator of interferon genes (STING) pathway, leading to the production of type I interferons and other cytokines. Inhibition of cGAS activity by ETP-46464 leads to the suppression of the immune response.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and dendritic cells. ETP-46464 has also been shown to reduce the severity of inflammation in animal models of autoimmune disorders such as lupus and psoriasis.
Advantages and Limitations for Lab Experiments
One advantage of ETP-46464 is its specificity for cGAS inhibition, which makes it a useful tool for studying the role of cGAS in the immune response. However, one limitation of ETP-46464 is its relatively low potency compared to other cGAS inhibitors. This can make it challenging to achieve complete inhibition of cGAS activity in some experimental settings.
Future Directions
For research on ETP-46464 include improving its potency and selectivity for cGAS inhibition, as well as investigating its potential therapeutic applications in various diseases. ETP-46464 may also be useful in combination with other drugs for the treatment of cancer and autoimmune disorders. Further studies are needed to fully understand the mechanism of action and potential limitations of ETP-46464.
Conclusion:
In conclusion, ETP-46464 is a purine derivative that has been studied extensively for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of cGAS activity, leading to the suppression of the immune response. ETP-46464 has anti-inflammatory effects and has shown promise in animal models of autoimmune disorders. Although it has some limitations, ETP-46464 is a useful tool for studying the role of cGAS in the immune response and has potential for future therapeutic applications.
Synthesis Methods
The synthesis of ETP-46464 involves the reaction of 4-methoxyphenyl hydrazine with 9-ethylguanine in the presence of a palladium catalyst. This reaction leads to the formation of 9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine as the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
ETP-46464 has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response. Inhibition of cGAS activity leads to the suppression of the immune response, which can be beneficial in the treatment of autoimmune disorders and inflammation.
properties
IUPAC Name |
9-ethyl-N-(4-methoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-3-19-9-17-12-13(15-8-16-14(12)19)18-10-4-6-11(20-2)7-5-10/h4-9H,3H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKLVNJEGGUJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-ethyl-N-(4-methoxyphenyl)-9H-purin-6-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}hexanoate](/img/structure/B2575847.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[2-(1,3-thiazol-2-yl)propyl]but-2-enamide](/img/structure/B2575849.png)

![6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/no-structure.png)
![4-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2575855.png)
![2-{benzyl[(furan-2-yl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2575856.png)
![1-[(4-methylphenyl)methyl]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2575861.png)




